Prednisolone 21-Ethylcarbonate
Overview
Description
Synthesis Analysis
The synthesis of Prednisolone 21-Ethylcarbonate derivatives, such as prednicarbate, involves intermediate products like prednisolone-17,12-diethylorthocarbonate and prednisolone-17-ethylcarbonate. This process aims to achieve an optimal balance between topical and systemic anti-inflammatory activity (Stache et al., 1985). Other synthesis methods include complex reactions leading to the creation of novel anti-inflammatory steroidal antedrugs with minimized systemic effects (Hong et al., 1994).
Molecular Structure Analysis
The molecular structure of Prednisolone 21-Ethylcarbonate and its derivatives has been studied through various spectroscopic methods, including 1H-NMR and MS-spectrum, to understand its physicochemical properties better. These studies facilitate the elucidation of the compound's structure, essential for assessing its pharmacological potential (Stache et al., 1985).
Chemical Reactions and Properties
Prednisolone 21-Ethylcarbonate undergoes various chemical reactions, including hydrolysis, to release the active drug. The introduction of specific functional groups aims to control the release rate and reduce systemic side effects. For example, the hydrolysis behavior of prednisolone 21-hemisuccinate derivatives has been studied to understand the drug release mechanism and the influence of intramolecular catalysis (Yano et al., 2000).
Physical Properties Analysis
The physical properties of Prednisolone 21-Ethylcarbonate, including its polymorphism and pseudopolymorphism, have been explored to understand its stability and solubility. Investigations into the polymorphic modifications and hydration states reveal insights into the material's behavior under various conditions, which is crucial for formulation development (Suitchmezian et al., 2008).
Scientific Research Applications
Prednisolone inhibits human leukocyte mitosis in vitro, impacting the conversion of circulating leukocytes to a state capable of mitosis (Nowell, 1961).
Its metabolites serve as biomarkers for detecting illicit treatment in meat-producing animals, aiding in controlling its use (Leporati et al., 2013).
A related compound, Prednisolone-17-ethylcarbonate-21-propionate, demonstrates topical anti-inflammatory activity comparable to desoximetasone but with weaker systemic effects (Alpermann et al., 1982).
Prednisolone treatment can prevent T/NKT cell hepatitis but may exacerbate hepatotoxin-induced liver injury in mice (Kwon et al., 2014).
Dosing prednisolone at specific times can improve clinical outcomes and reduce side effects, highlighting the potential for chronotherapy (Xu et al., 2008).
Prednicarbate, a derivative, is metabolized by epidermal cells during skin penetration, with less potent metabolites in the dermis, which may explain its benefit/risk ratio in atopic dermatitis treatment (Gysler et al., 1997).
In zebrafish, prednisolone exposure leads to decreased autonomic activity and increased dopamine and serotonin secretion, affecting mood and physiology (Xin et al., 2020).
Prednicarbate, a non-halogenated topical anti-inflammatory derivative, offers a balance of topical/systemic anti-inflammatory activity (Stache et al., 1985).
However, prednicarbate can cause contact allergy, potentially due to increased lipophilicity and percutaneous penetration (Stingeni & Lisi, 1999).
Schering Corporation's steroid research, including prednisone, prednisolone, and betamethasone, has significantly impacted human and animal medical practice (Herzog & Oliveto, 1992).
Safety And Hazards
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQFFNCFBOGLN-ZJUZSDNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone 21-Ethylcarbonate | |
CAS RN |
2205-88-1 | |
Record name | Prednisolone 21-ethylcarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREDNISOLONE 21-ETHYLCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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